molecular formula C17H33NSSn B1591288 4,5-Dimethyl-2-(tributylstannyl)thiazole CAS No. 938181-92-1

4,5-Dimethyl-2-(tributylstannyl)thiazole

Cat. No.: B1591288
CAS No.: 938181-92-1
M. Wt: 402.2 g/mol
InChI Key: QAPTXJNMSZQTDL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(tributylstannyl)thiazole is a chemical compound with the molecular formula C17H33NSSn. It is a derivative of thiazole, a heterocyclic aromatic organic compound, featuring a tributylstannyl group at the 2-position and two methyl groups at the 4 and 5 positions. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(tributylstannyl)thiazole typically involves the reaction of 4,5-dimethylthiazole with tributyltin chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.

  • Substitution: The tributylstannyl group can be substituted with other functional groups, such as halides or organometallic compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Thiazole-2-oxide derivatives.

  • Reduction Products: Reduced thiazole derivatives.

  • Substitution Products: Halogenated thiazoles, organometallic thiazoles.

Scientific Research Applications

4,5-Dimethyl-2-(tributylstannyl)thiazole is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

  • Biology: Employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(tributylstannyl)thiazole exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

4,5-Dimethyl-2-(tributylstannyl)thiazole is compared with other similar compounds, such as:

  • 2-(Tributylstannyl)thiophene: Used in electrochromism polymers and Stille coupling reactions.

  • N,N-Dimethyl-4-(tributylstannyl)aniline: Another tributylstannyl derivative with different applications.

Uniqueness: this compound is unique due to its specific structural features and reactivity, making it suitable for a wide range of applications in organic synthesis and scientific research.

Properties

IUPAC Name

tributyl-(4,5-dimethyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NS.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPTXJNMSZQTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586044
Record name 4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938181-92-1
Record name 4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-2-(tributylstannyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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